molecular formula C24H23N3O3S B11208401 3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11208401
M. Wt: 433.5 g/mol
InChI Key: GBYCHDQQONXNFO-UHFFFAOYSA-N
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Description

3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a tetrahydrocyclohepta[b]thieno[3,2-e]pyridine core

Preparation Methods

The synthesis of 3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-e]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring is typically introduced through a coupling reaction with a furan-containing reagent.

    Addition of the methoxyphenyl group: This step involves the use of a methoxyphenyl-containing reagent in a substitution reaction.

    Final cyclization and functionalization: The final step involves the cyclization of the intermediate compound to form the desired product, followed by any necessary functionalization steps.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs.

Chemical Reactions Analysis

3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-amino-4-(2-furyl)-N-(3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

6-amino-8-(furan-2-yl)-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C24H23N3O3S/c1-29-15-8-5-7-14(13-15)26-23(28)22-21(25)20-19(18-11-6-12-30-18)16-9-3-2-4-10-17(16)27-24(20)31-22/h5-8,11-13H,2-4,9-10,25H2,1H3,(H,26,28)

InChI Key

GBYCHDQQONXNFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N

Origin of Product

United States

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